5-Isopropoxy-2-methylphenol
Overview
Description
5-Isopropoxy-2-methylphenol: is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropoxy group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is chemically similar to thymol , which is known to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Mode of Action
Thymol, a similar compound, has been shown to exert its effects through anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) mechanisms .
Biochemical Pathways
Thymol has been shown to inhibit signaling pathways such as mapks and pi3k/akt/mtor .
Pharmacokinetics
The pharmacokinetic and physiochemical properties of thymol, including absorption, bioavailability, and elimination rate, have been identified as major barriers in the drug design and delivery of thymol .
Result of Action
Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
Action Environment
It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 2-methylphenol by the isopropoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry: 5-Isopropoxy-2-methylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is used in assays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. It is also studied for its potential role in drug development.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. It is also employed in the production of polymers and resins.
Comparison with Similar Compounds
Thymol (5-methyl-2-isopropylphenol): Similar in structure but lacks the isopropoxy group.
Carvacrol (5-isopropyl-2-methylphenol): Similar in structure but has a hydroxyl group instead of an isopropoxy group.
Uniqueness: 5-Isopropoxy-2-methylphenol is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-propan-2-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHECHBOYPTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739405 | |
Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-11-1 | |
Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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